molecular formula C16H23N3O4 B5733666 (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine

(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine

Cat. No.: B5733666
M. Wt: 321.37 g/mol
InChI Key: LNZWGXVWXZVQRJ-GHRIWEEISA-N
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Description

(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]hydroxylamine is a complex organic compound characterized by its unique spiro structure and the presence of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the spiro structure. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines .

Mechanism of Action

The mechanism of action of (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Properties

IUPAC Name

(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-8-9-12(23-11)14-15(2,3)19(22)16(18(14)21)10-6-4-5-7-13(16)17-20/h8-9,20,22H,4-7,10H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZWGXVWXZVQRJ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=[N+](C3(CCCCCC3=NO)N(C2(C)C)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=[N+](C\3(CCCCC/C3=N\O)N(C2(C)C)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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